molecular formula C11H14O3 B14610522 Carbonic acid, ethyl 1-phenylethyl ester CAS No. 57362-02-4

Carbonic acid, ethyl 1-phenylethyl ester

Cat. No.: B14610522
CAS No.: 57362-02-4
M. Wt: 194.23 g/mol
InChI Key: ZDXYXHAWECPZOL-UHFFFAOYSA-N
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Description

Carbonic acid, ethyl 1-phenylethyl ester (CAS: Not explicitly provided) is an ester derivative combining carbonic acid with ethyl and 1-phenylethyl alcohol moieties. Applications may span biodegradation intermediates (), flavorants (), or pharmaceuticals ().

Properties

CAS No.

57362-02-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 1-phenylethyl carbonate

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

ZDXYXHAWECPZOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl 1-phenylethyl ester typically involves the esterification of carbonic acid derivatives with 1-phenylethanol. One common method is the reaction of ethyl chloroformate with 1-phenylethanol in the presence of a base such as pyridine. The reaction proceeds as follows:

C2H5OCOCl+C6H5CH(OH)CH3C2H5OCOOCH2CH3C6H5+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{C}_6\text{H}_5\text{CH(OH)CH}_3 \rightarrow \text{C}_2\text{H}_5\text{OCOOCH}_2\text{CH}_3\text{C}_6\text{H}_5 + \text{HCl} C2​H5​OCOCl+C6​H5​CH(OH)CH3​→C2​H5​OCOOCH2​CH3​C6​H5​+HCl

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions typically include controlled temperatures and pressures to ensure the complete conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, ethyl 1-phenylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce carbonic acid and 1-phenylethanol.

    Reduction: Reduction of the ester using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Carbonic acid and 1-phenylethanol.

    Reduction: Ethanol and 1-phenylethanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Carbonic acid, ethyl 1-phenylethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a building block for active pharmaceutical ingredients.

    Materials Science: It is used in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of carbonic acid, ethyl 1-phenylethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and 1-phenylethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.

Comparison with Similar Compounds

Functional Group Variations in Ester Moieties

Compound Name Acid Component Alcohol Component Key Properties/Applications References
Carbonic acid, ethyl 1-phenylethyl ester Carbonic acid Ethyl, 1-phenylethyl Likely intermediate in biodegradation; potential flavor/pharma use
1-Phenylethyl acetate Acetic acid 1-Phenylethyl Flavor compound (sweetness, umami correlation)
1-Phenylethyl picolinate Picolinic acid 1-Phenylethyl Synthetic intermediate for catalysis studies
Etomidate ([11C]Metomidate) Imidazole-carboxylic acid Ethyl, 1-phenylethyl Anesthetic; 11β-hydroxylase inhibitor for PET imaging
Carbonic acid butyl ethyl ester Carbonic acid Butyl, ethyl Industrial applications (e.g., solvents, polymers)

Key Insights :

  • The acid component significantly influences application. For example, imidazole-based esters (etomidate) exhibit pharmacological activity, while acetic acid derivatives impact flavor profiles .
  • Longer alkyl chains (e.g., butyl in carbonic acid butyl ethyl ester) may enhance hydrophobicity, affecting solubility and industrial utility .

Substituted Aromatic Derivatives

Compound Name Substituents on Aromatic Ring Key Properties/Applications References
(3-Methylphenyl) methyl ester formic acid 3-methyl group on benzene Cypermethrin biodegradation byproduct; low abundance in microbial cultures
2,4-Bis(1-phenylethyl)phenol Two 1-phenylethyl groups Antioxidant in plant extracts; no ester functionality
6-Bromo-1H-indole-3-carboxylic acid ethyl ester Bromo-indole core Fungal metabolite with potential bioactivity

Key Insights :

  • Substitutions on the aromatic ring (e.g., methyl, bromo) alter metabolic stability and bioactivity. For instance, brominated indole esters may exhibit antimicrobial properties .
  • Non-ester phenolic derivatives (e.g., 2,4-bis(1-phenylethyl)phenol) lack ester hydrolysis susceptibility, enhancing antioxidant durability .

Carbamate and Carbamic Acid Analogs

Compound Name Structure Applications References
Carbamic acid, N-(1-phenylethyl)-, ethyl ester Carbamate linkage Pharmaceutical intermediate (e.g., sedatives)
Caramiphen hydrochloride Cyclopentane-carboxylic ester Anticholinergic agent
Ethyl α-phenethylcarbamate Carbamate with phenethyl Synthetic drug precursor

Key Insights :

  • Carbamates (N-substituted) exhibit greater hydrolytic stability compared to carbonic acid esters, favoring prolonged pharmacological action .
  • Cyclic substituents (e.g., cyclopentane in caramiphen) enhance receptor binding specificity in neurological applications .

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